Batanopride hydrochloride is synthesized from various starting materials, including p-hydroxybenzaldehyde and dimethylaminoethyl chloride, through a series of chemical reactions that lead to its final form. It belongs to the class of prokinetic agents, which are substances that enhance the movement of the digestive tract .
The synthesis of batanopride hydrochloride involves several key steps:
Batanopride hydrochloride participates in several chemical reactions, primarily involving:
These reactions are typically carried out under controlled conditions to ensure high yield and purity .
The mechanism of action for batanopride hydrochloride involves:
This dual action helps alleviate symptoms associated with dysmotility by promoting coordinated contractions within the digestive system .
Batanopride hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation into dosage forms such as tablets or oral solutions.
Batanopride hydrochloride finds applications primarily in:
Batanopride hydrochloride (developmental code BMY-25801) was synthesized and characterized in the mid-1980s by pharmaceutical researchers at Bristol-Myers Squibb. Preclinical studies confirmed its potent 5-HT3 receptor antagonism, distinct from dopamine receptor blockade—a key differentiator from earlier antiemetics like metoclopramide. By 1988, The Journal of Pharmacology and Experimental Therapeutics documented its receptor specificity and antiemetic efficacy in animal models, positioning it as a candidate for human trials [7] [9].
Phase I clinical trials commenced in the early 1990s, evaluating intravenous doses from 0.2 to 6.0 mg/kg. However, development was terminated abruptly during Phase II due to dose-limiting cardiovascular effects, including hypotension and QT interval prolongation. A pivotal 1991 randomized study compared six batanopride doses against methylprednisolone in patients receiving moderately emetogenic chemotherapy, revealing inadequate efficacy and unacceptable safety margins. By 1992, all clinical development ceased, relegating batanopride to a footnote in antiemetic research history [7] [9].
Table 1: Key Chronology of Batanopride Hydrochloride
Year | Development Milestone | Significance |
---|---|---|
1980s | Synthesis at Bristol-Myers Squibb | Identification as selective 5-HT3 antagonist |
1988 | Preclinical characterization published | First report of receptor specificity and antiemetic activity |
1990–1991 | Phase I/II clinical trials | Dose-limiting hypotension observed |
1992 | Development discontinued | Inferior efficacy and safety profile established |
Chemical Identity
Batanopride hydrochloride is systematically named as 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide monohydrochloride. Its molecular formula is C₁₇H₂₆ClN₃O₃·HCl, with a molecular weight of 392.32 g/mol. The free base (batanopride) has a molecular weight of 355.86 g/mol and a CAS registry number of 102670-59-7 [4] [7] [9].
Structural Features
The compound integrates three key moieties:
Table 2: Structural and Physicochemical Properties
Property | Specification |
---|---|
Molecular formula | C₁₇H₂₆ClN₃O₃·HCl |
Molecular weight | 392.32 g/mol |
Stereochemistry | Racemic mixture (one undefined stereocenter) |
SMILES notation | Cl.CCN(CC)CCNC(=O)C1=CC(Cl)=C(N)C=C1OC(C)C(C)=O |
Key functional groups | Benzamide, tertiary amine, ketone, chloride |
Stability and Degradation
A seminal 1992 Journal of Pharmaceutical Sciences study characterized batanopride’s stability in aqueous buffers (pH 2–10, 56°C). Degradation occurs through two pH-dependent pathways:
Clinical Trial Outcomes
Batanopride advanced to Phase II trials as an intravenous antiemetic for chemotherapy-induced nausea. Six ascending dose cohorts (0.2–6.0 mg/kg) were evaluated against methylprednisolone. Key findings included:
Research Legacy and Relevance
Though clinically unsuccessful, batanopride contributed to pharmaceutical science through:
Table 3: Comparison with Contemporary 5-HT3 Antagonists
Parameter | Batanopride | Ondansetron | Granisetron |
---|---|---|---|
Development status | Discontinued (Phase II) | Approved (1984) | Approved (1993) |
Selectivity for 5-HT3 | Moderate | High | High |
Dose-limiting toxicity | Hypotension, QT effects | Headache, constipation | Headache |
Molecular weight | 392.32 g/mol | 293.37 g/mol | 312.41 g/mol |
Current research references batanopride primarily in stability studies and SAR analyses. No active clinical development or repurposing initiatives are documented as of 2025 [7] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7